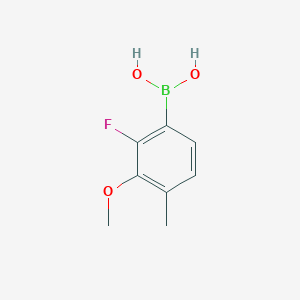

(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and methyl groups. It is used as a reagent in the synthesis of complex organic molecules and has applications in pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It couples with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions:

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura coupling

Phenols: Formed via oxidation of the boronic acid group

Applications De Recherche Scientifique

Organic Synthesis

(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its applications include:

- Suzuki-Miyaura Cross-Coupling Reactions: It facilitates the formation of biaryl compounds by coupling with aryl or vinyl halides in the presence of palladium catalysts .

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds |

| Oxidation | Conversion to phenols using oxidizing agents |

| Nucleophilic Substitution | Methoxy group substitution under acidic/basic conditions |

Medicinal Chemistry

The compound has significant utility in drug development, particularly for:

- Cancer Therapeutics: It is involved in synthesizing enzyme inhibitors and receptor modulators that target specific cancer pathways.

- Anti-inflammatory Agents: Its derivatives have been explored for their potential in treating inflammatory diseases.

Agrochemicals

Research indicates that this compound can be modified to create potent herbicides and pesticides, enhancing agricultural productivity .

Materials Science

In materials science, this boronic acid is used to develop advanced materials, including:

- Polymers: It acts as a cross-linking agent in polymer synthesis.

- Electronic Materials: Its electronic properties make it suitable for applications in organic electronics.

Case Studies

Case Study 1: Development of Cancer Therapeutics

A study demonstrated the use of this compound in synthesizing a novel class of kinase inhibitors. The inhibitors showed promising results against various cancer cell lines, indicating potential for further development into therapeutic agents.

Case Study 2: Synthesis of Biaryl Compounds

In a series of experiments, researchers successfully utilized this compound in Suzuki-Miyaura reactions to synthesize diverse biaryl compounds with high yields and selectivity. This highlighted its effectiveness as a reagent in organic synthesis.

Mécanisme D'action

The primary mechanism of action for (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The fluoro, methoxy, and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.

Comparaison Avec Des Composés Similaires

- (2-Fluoro-3-methoxyphenyl)boronic acid

- (2-Fluoro-4-methoxyphenyl)boronic acid

- (2-Fluoro-3-methylphenyl)boronic acid

Comparison: (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is unique due to the specific arrangement of its substituents, which can affect its reactivity and selectivity in chemical reactions. For example, the presence of both fluoro and methoxy groups can enhance its electron-donating and electron-withdrawing properties, making it a versatile reagent in various synthetic applications. Compared to its analogs, this compound may offer improved performance in certain reactions due to these unique electronic effects.

Activité Biologique

(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10BFO2

- Molecular Weight : 167.97 g/mol

- IUPAC Name : this compound

Boronic acids, including this compound, are known to interact with various biological targets, notably proteins involved in cellular signaling pathways. The mechanism often involves reversible covalent bonding to diols in glycoproteins, which can modulate their function. This property is particularly significant in the context of insulin regulation and cancer therapeutics.

Biological Activity

- Insulin Interaction : Research indicates that certain boronic acids can stabilize insulin by binding to its active site, enhancing its conformational stability. A theoretical model demonstrated that this compound may exhibit similar properties, potentially acting as an insulin stabilizer .

- Antiviral Properties : Studies have shown that boronic acids can inhibit viral proteases, contributing to their antiviral activity. For instance, modifications of boronic acid derivatives have been linked to significant inhibition of the SARS-CoV-2 3CL protease, suggesting potential applications in treating viral infections .

- Cytotoxicity and Selectivity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Preliminary results indicate low cytotoxicity at concentrations up to 100 µM, making it a candidate for further therapeutic exploration without significant adverse effects .

Table 1: Summary of Biological Activities

Case Study: Insulin Stabilization

A computational study utilized molecular docking techniques to evaluate the interaction between this compound and insulin. The results indicated a promising binding affinity, suggesting that this compound could enhance insulin's stability and efficacy in therapeutic applications.

Case Study: Antiviral Activity Against SARS-CoV-2

In a preclinical model, derivatives of boronic acids demonstrated significant antiviral activity against SARS-CoV-2 by inhibiting the 3CL protease essential for viral replication. This positions this compound as a candidate for further development in antiviral therapies.

Propriétés

IUPAC Name |

(2-fluoro-3-methoxy-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-4-6(9(11)12)7(10)8(5)13-2/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPFHUUBGLZPDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)OC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.